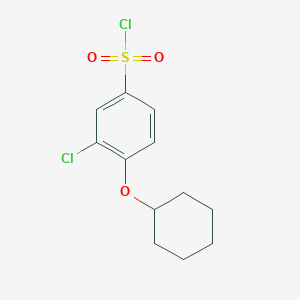![molecular formula C9H11ClF3NO B1454024 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 199678-23-4](/img/structure/B1454024.png)
2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (2-TFMA HCl) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless crystalline solid that is soluble in water and has a melting point of 121-123°C. It is produced through a synthetic process, which is outlined in the following section.
Wissenschaftliche Forschungsanwendungen
Biochemistry
2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride: is utilized in biochemistry for proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound serves as a biochemical tool that can help in the identification and quantification of proteins within a complex mixture, aiding in the understanding of cellular processes at the molecular level .
Pharmacology
In pharmacology, this compound has potential applications in drug development. Its structure could be used as a precursor or an intermediate in the synthesis of pharmaceutical agents. The trifluoromethoxy group, in particular, is known for its ability to improve the metabolic stability of therapeutic molecules, making this compound valuable for medicinal chemistry research .
Organic Chemistry
Organic chemists may employ 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride as a building block for synthesizing more complex organic compounds. Its phenyl ring provides a stable framework for reactions, while the amine group can act as a nucleophile or a ligand in various organic transformations .
Analytical Chemistry
This compound can be used in analytical chemistry as a standard or reagent. It could be involved in developing analytical methods for detecting or quantifying similar structures in mixtures. Its unique trifluoromethoxy group could be a key moiety for spectroscopic identification, such as in NMR or mass spectrometry .
Environmental Science
In environmental science, 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride might be studied for its environmental fate and behavior. Researchers could investigate its biodegradation, persistence, and potential bioaccumulation to assess its environmental impact and safety .
Materials Science
Lastly, in materials science, this compound could be explored for its properties when incorporated into new materials. For instance, it could be used to modify the surface properties of materials or as a component in organic electronic devices due to its electrical properties conferred by the aromatic system and the electron-withdrawing trifluoromethoxy group .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARFVMJSOXMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)

